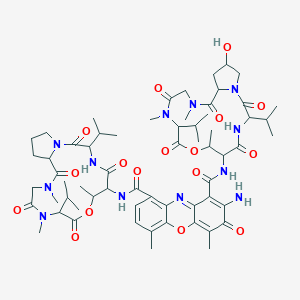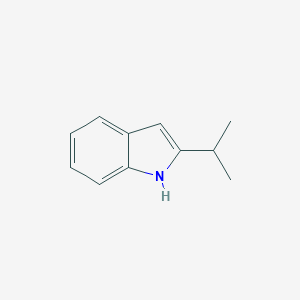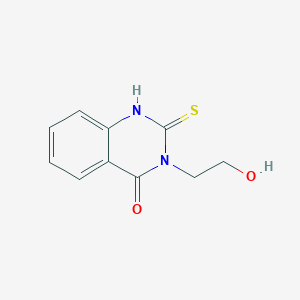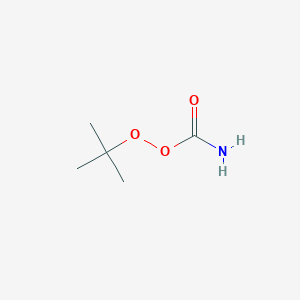![molecular formula C12H14N2O2 B102767 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 94592-93-5](/img/structure/B102767.png)
3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
描述
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often found in bioactive synthetic and natural products. The structure of this compound consists of a pyrido[1,2-a]pyrimidine core with a butyl group at the 3-position and a hydroxy group at the 2-position.
作用机制
Target of Action
The primary targets of 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one are pathogenic bacteria, including both Gram-positive and Gram-negative strains . These include Staphylococcus aureus , Pseudomonas aeruginosa , Salmonella typhi , Klebsiella pneumoniae , Escherichia coli , and Chromobacterium violaceum . These bacteria are responsible for a variety of infections in humans, and the compound’s antimicrobial activity makes it a potential candidate for the development of new antimicrobial drugs .
Mode of Action
The compound’s alkylation takes place at the oxygen atom, but electrophilic substitution occurs mainly at position 8 of the molecule .
Biochemical Pathways
The compound affects the biochemical pathways of the target bacteria, leading to their inhibition . .
Result of Action
The result of the action of this compound is the inhibition of the growth of the target bacteria . This antimicrobial activity makes it a potential candidate for the development of new antimicrobial drugs .
生化分析
Biochemical Properties
Pyridopyrimidine-based compounds have been used for the development of various bioactive agents . These compounds have shown antimicrobial, antitumor, anti-inflammatory, antimalarial, antifolate, anticonvulsant, analgesic, antioxidant, antitubercular, antiplatelet, antihypertensive, ErbB2-inhibitory, and Hepatitis C virus inhibitory activities
Cellular Effects
Given the broad range of biological activities exhibited by pyridopyrimidine-based compounds , it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through a multicomponent reaction involving 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes. This method provides moderate to good yields and is highly efficient . The reaction typically involves the following steps:
Starting Materials: 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes.
Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the multicomponent reaction approach mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring.
Substitution: The butyl group and hydroxy group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use as an antiviral and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the butyl group, which may affect its biological activity.
3-Butyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the hydroxy group, which may influence its reactivity and biological properties.
4H-Pyrido[1,2-a]pyrimidin-4-one: The parent compound without any substituents.
Uniqueness
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both the butyl and hydroxy groups, which contribute to its distinct chemical and biological properties. These substituents enhance its potential as a versatile compound for various applications in scientific research and industry.
属性
IUPAC Name |
3-butyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-6-9-11(15)13-10-7-4-5-8-14(10)12(9)16/h4-5,7-8,15H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILLAEPULZNINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C2C=CC=CN2C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365555 | |
| Record name | 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94592-93-5 | |
| Record name | 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research paper by [] demonstrated that 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (BHPP) was able to inhibit senescence in soybean seedlings under low CO2 conditions. Senescence is the process of aging in plants, and it's accelerated when plants experience stress, such as low CO2 levels which limit photosynthesis. Inhibiting senescence means that BHPP somehow helped the soybean seedlings to maintain their health and function for a longer period even when they were under stress.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


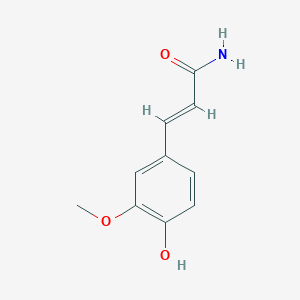

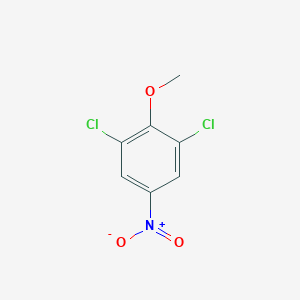


![(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B102691.png)
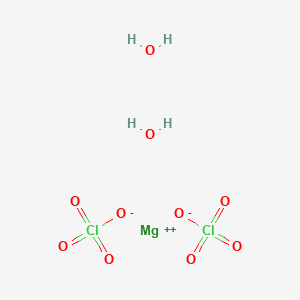
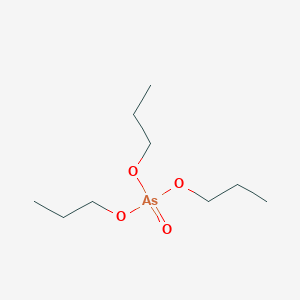
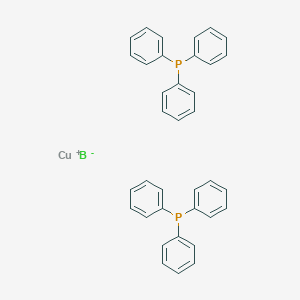
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)
